![molecular formula C22H22N4O2 B7705909 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7705909.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor and is involved in various physiological and pathological processes, including cardiovascular diseases, cancer, and inflammation. BQ-123 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide acts as a competitive antagonist of ET-1 receptors, specifically the ET-A subtype. By blocking the binding of ET-1 to these receptors, N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of ET-1-induced vasoconstriction
- Reduction of blood pressure
- Improvement of cardiac function
- Inhibition of cell proliferation and migration
- Reduction of inflammation
- Protection against ischemia-reperfusion injury
実験室実験の利点と制限
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has several advantages as a research tool, including its high potency and selectivity for ET-A receptors, its stability in biological fluids, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle peptides.
将来の方向性
There are several potential future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide and related compounds, including:
- Development of more potent and selective ET-A receptor antagonists
- Investigation of the role of ET-1 in other physiological and pathological processes, such as diabetes, kidney disease, and neurodegenerative disorders
- Evaluation of the therapeutic potential of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide and related compounds in clinical trials for cardiovascular diseases, cancer, and inflammation
- Exploration of novel drug delivery systems for N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide and related compounds, such as nanoparticles and liposomes.
合成法
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide with high purity and yield.
科学的研究の応用
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological processes. It has been shown to inhibit ET-1-induced vasoconstriction, reduce blood pressure, and improve cardiac function in animal models of hypertension and heart failure. N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide has also been studied for its potential anti-cancer and anti-inflammatory effects.
特性
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-4-13-26-21-18(14-16-7-5-6-8-19(16)23-21)20(25-26)24-22(27)15-9-11-17(28-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAFMIXFNNXFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

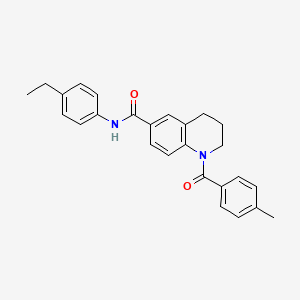
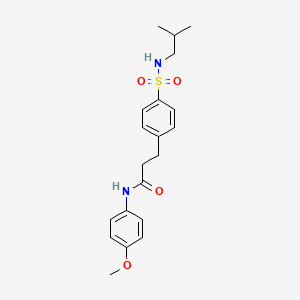
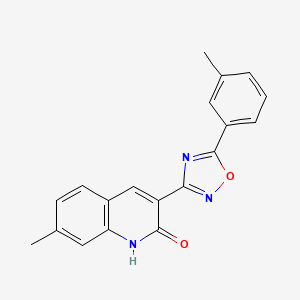
![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705858.png)
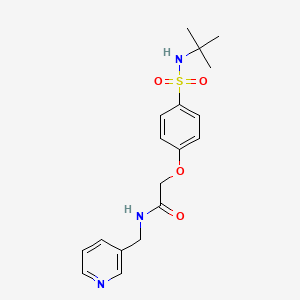

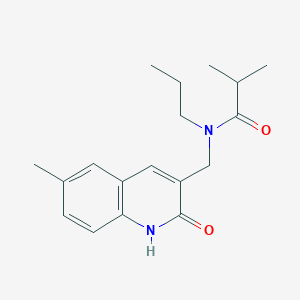
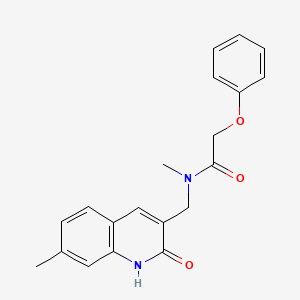


![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
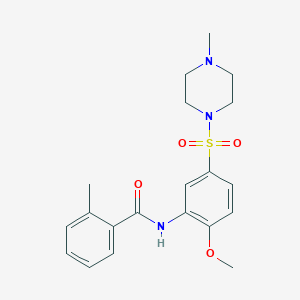
![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)
